

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of ER Ligand-5

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Compound of Interest

Compound Name: *ER ligand-5*

Cat. No.: *B15540852*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "**ER Ligand-5**" is a hypothetical compound name used for illustrative purposes. This document provides a representative technical guide based on the known characteristics of Selective Estrogen Receptor Modulators (SERMs). The data, protocols, and pathways described herein are exemplary and designed to serve as a template for the scientific and drug development community.

Introduction

ER Ligand-5 is a novel, non-steroidal Selective Estrogen Receptor Modulator (SERM) under investigation for the prevention and treatment of postmenopausal osteoporosis. Like other SERMs, it exhibits tissue-selective pharmacology, acting as an estrogen receptor (ER) agonist in bone tissue while demonstrating antagonist activity in uterine and breast tissue.^{[1][2][3][4]} This dual activity profile is intended to provide the bone-protective benefits of estrogen without the associated risks of stimulating hormone-sensitive tissues.^{[2][5][6]} This guide summarizes the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of **ER Ligand-5**, details key experimental methodologies, and illustrates its primary signaling pathway.

Pharmacokinetic (PK) Profile

ER Ligand-5 is formulated for oral administration. Its pharmacokinetic profile was characterized in preclinical studies involving Sprague-Dawley rats. The compound exhibits

moderate bioavailability and is highly bound to plasma proteins. Metabolism occurs primarily via the cytochrome P450 system.^{[7][8]}

Data Summary: Single-Dose Oral Administration in Rats

The following table summarizes the mean pharmacokinetic parameters of **ER Ligand-5** following a single oral gavage dose of 10 mg/kg.

Parameter	Symbol	Mean Value	Unit
Maximum Plasma Concentration	C _{max}	850	ng/mL
Time to C _{max}	T _{max}	2.5	hours
Area Under the Curve (0-t)	AUC(0-t)	9,800	ng·h/mL
Elimination Half-Life	t _{1/2}	18	hours
Oral Bioavailability	F	45	%
Volume of Distribution	V _d /F	15	L/kg
Plasma Protein Binding	-	>98	%
Primary Metabolizing Enzyme	-	CYP3A4	-

Pharmacodynamic (PD) Profile

The pharmacodynamics of **ER Ligand-5** are defined by its high-affinity binding to estrogen receptors and its tissue-selective functional activity. It acts as a competitive partial agonist of the ER.^[1]

Receptor Binding Affinity

Competitive binding assays were performed using human recombinant estrogen receptors alpha (ER α) and beta (ER β) to determine the binding affinity of **ER Ligand-5**.

Receptor Subtype	Binding Affinity (K _i)
Estrogen Receptor α (ER α)	1.2 nM
Estrogen Receptor β (ER β)	3.5 nM

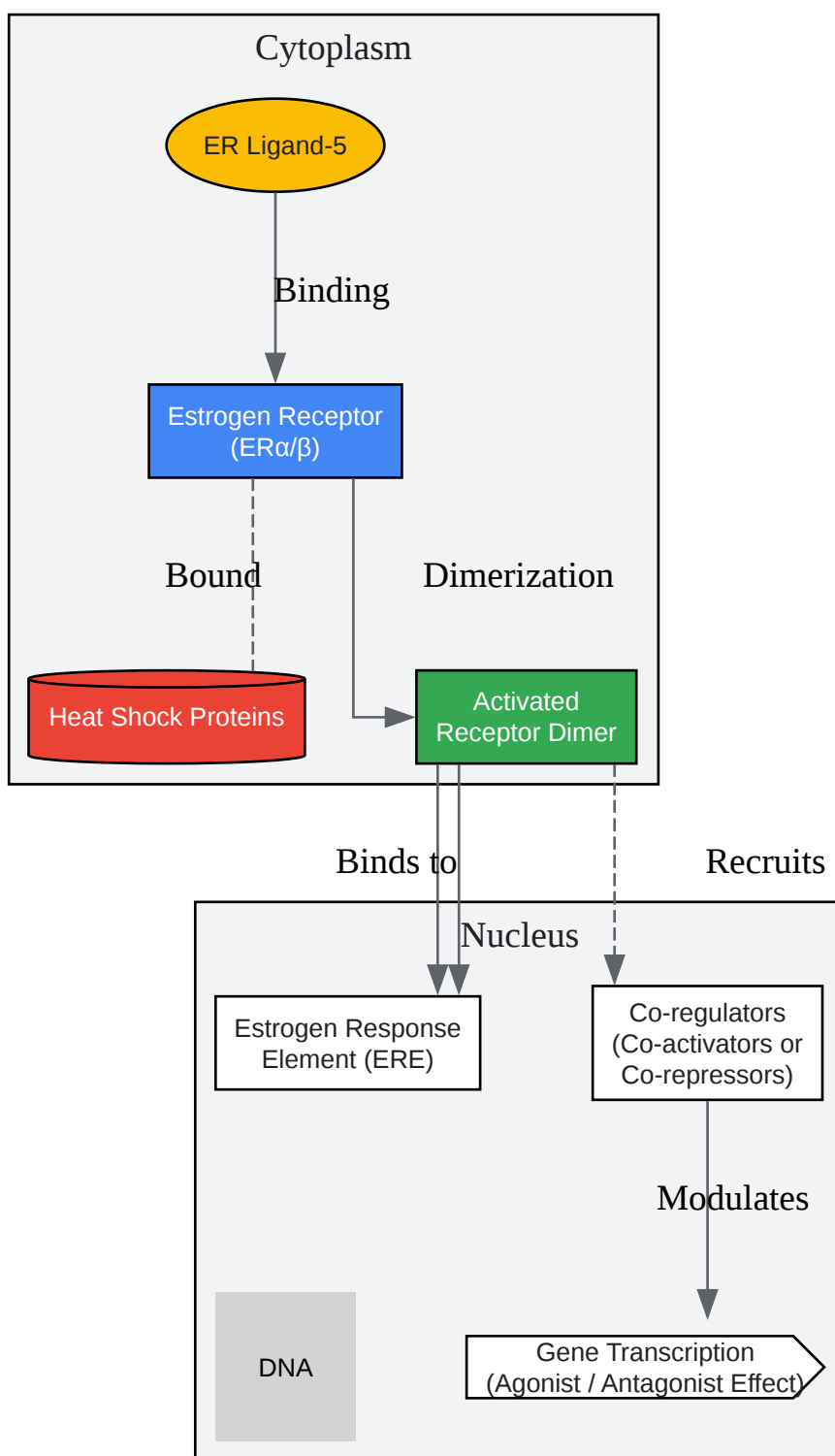
In Vitro Functional Activity

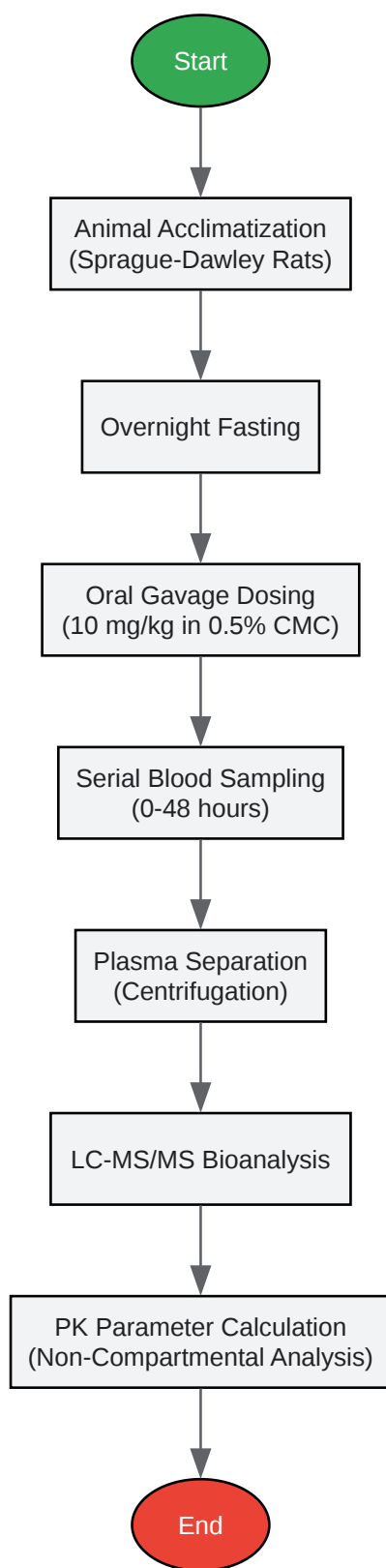
The functional activity of **ER Ligand-5** was assessed in well-established cell lines to characterize its agonist and antagonist properties.

Assay	Cell Line	Endpoint	Activity	Potency
E-Screen Assay	MCF-7 (Breast)	Cell Proliferation	Antagonist	IC ₅₀ = 8.7 nM
Alkaline Phosphatase	U2OS (Bone)	Enzyme Activity	Agonist	EC ₅₀ = 5.4 nM
Progesterone Receptor	Ishikawa (Uterine)	Gene Expression	Antagonist	IC ₅₀ = 12.1 nM

Signaling Pathway

ER Ligand-5 primarily functions through the classical, ligand-dependent genomic signaling pathway.[9][10][11] Upon entering a target cell, it binds to the ligand-binding domain of the estrogen receptor (ER α or ER β) located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a homodimer. The ligand-receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.[9][10][12] The tissue-specific effects of **ER Ligand-5** are determined by the recruitment of distinct co-activator or co-repressor proteins to the ER/ERE complex, which ultimately modulates the transcription of downstream genes, leading to either agonist or antagonist effects.[10][12]





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